molecular formula C4H2LiNO3 B2884980 Lithium oxazole-2-carboxylate CAS No. 1874176-47-2

Lithium oxazole-2-carboxylate

Cat. No.: B2884980
CAS No.: 1874176-47-2
M. Wt: 119
InChI Key: SJWUBFWOUDJTQB-UHFFFAOYSA-M
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Description

Lithium oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium oxazole-2-carboxylate typically involves the reaction of oxazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

Oxazole-2-carboxylic acid+Lithium hydroxideLithium oxazole-2-carboxylate+Water\text{Oxazole-2-carboxylic acid} + \text{Lithium hydroxide} \rightarrow \text{this compound} + \text{Water} Oxazole-2-carboxylic acid+Lithium hydroxide→Lithium oxazole-2-carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2-carboxylate derivatives.

    Reduction: Reduction reactions can lead to the formation of oxazole-2-carboxylic acid.

    Substitution: The lithium ion can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or metal salts can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazole-2-carboxylate derivatives.

    Reduction: Oxazole-2-carboxylic acid.

    Substitution: Various substituted oxazole-2-carboxylate compounds.

Scientific Research Applications

Lithium oxazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    Oxazole-2-carboxylic acid: The parent compound of lithium oxazole-2-carboxylate.

    Benzoxazole: A similar compound with a benzene ring fused to the oxazole ring.

    Thiazole-2-carboxylate: A sulfur-containing analog of oxazole-2-carboxylate.

Uniqueness

This compound is unique due to the presence of the lithium ion, which can impart specific properties such as increased stability or reactivity. This makes it distinct from other oxazole derivatives and useful in various specialized applications.

Properties

IUPAC Name

lithium;1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWUBFWOUDJTQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=COC(=N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874176-47-2
Record name lithium(1+) 1,3-oxazole-2-carboxylate
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